molecular formula C10H20N2O2 B1613325 Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate CAS No. 792970-55-9

Tert-butyl 3-(dimethylamino)azetidine-1-carboxylate

Cat. No. B1613325
Key on ui cas rn: 792970-55-9
M. Wt: 200.28 g/mol
InChI Key: CANUZUCMZXFLTH-UHFFFAOYSA-N
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Patent
US08288538B2

Procedure details

To a solution of 1-Boc-azetidin-3-one (3.45 g) in methanol (175 ml) were added a 2M solution of dimethylamine in tetrahydrofuran (21.9 ml), acetic acid (1.73 ml), 10% palladium on carbon (2.15 g), followed by stirring at room temperature under a hydrogen atmosphere for 14 hr. The catalyst was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was partitioned between ethyl acetate and a saturated aqueous solution of sodium hydrogencarbonate. The combined organic layer was dried over anhydrous sodium sulfate, which was concentrated to provide the titled compound as a colorless oil (4.07 g, 101%).
Quantity
3.45 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
21.9 mL
Type
solvent
Reaction Step One
Quantity
1.73 mL
Type
solvent
Reaction Step One
Quantity
2.15 g
Type
catalyst
Reaction Step One
Yield
101%

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:11][C:10](=O)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH3:13][NH:14][CH3:15]>CO.O1CCCC1.C(O)(=O)C.[Pd]>[CH3:13][N:14]([CH3:15])[CH:10]1[CH2:11][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:9]1

Inputs

Step One
Name
Quantity
3.45 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
175 mL
Type
solvent
Smiles
CO
Name
Quantity
21.9 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.73 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2.15 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature under a hydrogen atmosphere for 14 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous sodium sulfate, which
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CN(C1CN(C1)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.07 g
YIELD: PERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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